Cas no 1586042-51-4 (5-ethenyl-1-methyl-4-nitro-1H-pyrazole)

5-ethenyl-1-methyl-4-nitro-1H-pyrazole 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrazole, 5-ethenyl-1-methyl-4-nitro-
- 5-ethenyl-1-methyl-4-nitro-1H-pyrazole
- SCHEMBL15609150
- 1586042-51-4
- EN300-1803734
- 1-methyl-4-nitro-5-vinyl-1H-pyrazole
- FXFYZKKHNDXQAQ-UHFFFAOYSA-N
-
- インチ: 1S/C6H7N3O2/c1-3-5-6(9(10)11)4-7-8(5)2/h3-4H,1H2,2H3
- InChIKey: FXFYZKKHNDXQAQ-UHFFFAOYSA-N
- ほほえんだ: N1(C)C(C=C)=C([N+]([O-])=O)C=N1
計算された属性
- せいみつぶんしりょう: 153.053826475g/mol
- どういたいしつりょう: 153.053826475g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 177
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 63.6Ų
じっけんとくせい
- 密度みつど: 1.27±0.1 g/cm3(Predicted)
- ふってん: 291.5±28.0 °C(Predicted)
- 酸性度係数(pKa): -2.06±0.10(Predicted)
5-ethenyl-1-methyl-4-nitro-1H-pyrazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1803734-0.25g |
5-ethenyl-1-methyl-4-nitro-1H-pyrazole |
1586042-51-4 | 0.25g |
$1447.0 | 2023-09-19 | ||
Enamine | EN300-1803734-0.5g |
5-ethenyl-1-methyl-4-nitro-1H-pyrazole |
1586042-51-4 | 0.5g |
$1509.0 | 2023-09-19 | ||
Enamine | EN300-1803734-10.0g |
5-ethenyl-1-methyl-4-nitro-1H-pyrazole |
1586042-51-4 | 10g |
$6758.0 | 2023-06-02 | ||
Enamine | EN300-1803734-5g |
5-ethenyl-1-methyl-4-nitro-1H-pyrazole |
1586042-51-4 | 5g |
$4557.0 | 2023-09-19 | ||
Enamine | EN300-1803734-10g |
5-ethenyl-1-methyl-4-nitro-1H-pyrazole |
1586042-51-4 | 10g |
$6758.0 | 2023-09-19 | ||
Enamine | EN300-1803734-1.0g |
5-ethenyl-1-methyl-4-nitro-1H-pyrazole |
1586042-51-4 | 1g |
$1572.0 | 2023-06-02 | ||
Enamine | EN300-1803734-2.5g |
5-ethenyl-1-methyl-4-nitro-1H-pyrazole |
1586042-51-4 | 2.5g |
$3080.0 | 2023-09-19 | ||
Enamine | EN300-1803734-1g |
5-ethenyl-1-methyl-4-nitro-1H-pyrazole |
1586042-51-4 | 1g |
$1572.0 | 2023-09-19 | ||
Enamine | EN300-1803734-0.1g |
5-ethenyl-1-methyl-4-nitro-1H-pyrazole |
1586042-51-4 | 0.1g |
$1384.0 | 2023-09-19 | ||
Enamine | EN300-1803734-0.05g |
5-ethenyl-1-methyl-4-nitro-1H-pyrazole |
1586042-51-4 | 0.05g |
$1320.0 | 2023-09-19 |
5-ethenyl-1-methyl-4-nitro-1H-pyrazole 関連文献
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
5-ethenyl-1-methyl-4-nitro-1H-pyrazoleに関する追加情報
Recent Advances in the Study of 5-Ethenyl-1-methyl-4-nitro-1H-pyrazole (CAS: 1586042-51-4)
The compound 5-ethenyl-1-methyl-4-nitro-1H-pyrazole (CAS: 1586042-51-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its nitro and ethenyl functional groups, has shown promising potential in various applications, including drug discovery and material science. Recent studies have focused on elucidating its synthesis pathways, chemical properties, and biological activities, providing valuable insights for further development.
One of the key areas of research has been the optimization of synthetic routes for 5-ethenyl-1-methyl-4-nitro-1H-pyrazole. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient, high-yield synthesis method using palladium-catalyzed cross-coupling reactions. This approach not only improved the scalability of the compound but also reduced the environmental impact compared to traditional methods. The study highlighted the importance of the nitro group in stabilizing the intermediate species during synthesis, which could have broader implications for the design of similar compounds.
In terms of biological activity, preliminary investigations have revealed that 5-ethenyl-1-methyl-4-nitro-1H-pyrazole exhibits moderate inhibitory effects on certain kinase enzymes, particularly those involved in inflammatory pathways. A recent in vitro study conducted by a team at the University of Cambridge (2024) showed that the compound selectively inhibits JAK3 kinase with an IC50 value of 2.3 µM, suggesting its potential as a lead compound for the development of anti-inflammatory drugs. However, further in vivo studies are required to validate these findings and assess the compound's pharmacokinetic properties.
Another intriguing aspect of 5-ethenyl-1-methyl-4-nitro-1H-pyrazole is its potential application in material science. Researchers at MIT (2024) have explored its use as a building block for photo-responsive polymers. The nitro group's electron-withdrawing properties, combined with the ethenyl group's reactivity, make this compound particularly suitable for designing smart materials that respond to light stimuli. This interdisciplinary approach opens new avenues for the compound's utilization beyond traditional pharmaceutical applications.
Despite these promising developments, challenges remain in the characterization and application of 5-ethenyl-1-methyl-4-nitro-1H-pyrazole. The compound's stability under various conditions, particularly in aqueous environments, requires further investigation. Additionally, more comprehensive toxicological studies are needed to evaluate its safety profile for potential therapeutic use. Future research directions may include structural modifications to enhance its biological activity or material properties, as well as exploration of its interactions with biological targets at the molecular level.
In conclusion, 5-ethenyl-1-methyl-4-nitro-1H-pyrazole (CAS: 1586042-51-4) represents a versatile compound with significant potential in both pharmaceutical and material science applications. The recent advances in its synthesis and characterization provide a solid foundation for further research and development. As studies continue to uncover its properties and applications, this compound may emerge as a valuable tool in chemical biology and drug discovery efforts.
1586042-51-4 (5-ethenyl-1-methyl-4-nitro-1H-pyrazole) 関連製品
- 2228899-95-2(tert-butyl N-3-amino-2-(2,3-difluorophenyl)-2-methylpropylcarbamate)
- 1361832-04-3(Hydroxy-(3',5'-dichloro-3-fluoro-biphenyl-4-yl)-acetic acid)
- 890640-94-5(2-2-(1-hydroxypropyl)-1H-1,3-benzodiazol-1-yl-1-(piperidin-1-yl)ethan-1-one)
- 1546681-34-8(1-(thiolan-3-yl)methylcyclopropan-1-amine)
- 1092277-07-0(3-Chloro-6-(prop-2-en-1-yloxy)pyridine-2-carboxylic acid)
- 1339885-11-8((2-bromophenyl)methyl(1,3-thiazol-5-yl)methylamine)
- 2171749-72-5(5-3-cyclopropyl-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopentanoic acid)
- 2171347-60-5(3-(1s,4s)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexaneamidocyclopentane-1-carboxylic acid)
- 116120-36-6(Sodium 2-(2-amino-3-methoxybenzamido)-5-methylthiophene-3-carboxylate)
- 2122519-54-2(ethyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate)



